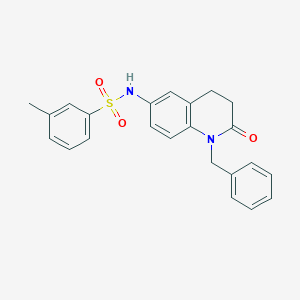

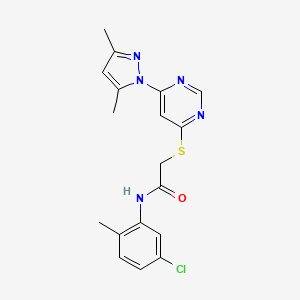

![molecular formula C24H31N3O4 B2414672 N-cyclohexyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide CAS No. 898441-22-0](/img/structure/B2414672.png)

N-cyclohexyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclohexyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPOP is a pyranocoumarin derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Applications De Recherche Scientifique

Design, Synthesis, and Biological Evaluation A compound with a similar structural motif, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, was synthesized to explore its antioxidant, analgesic, and anti-inflammatory properties. This research underscores the potential of structurally related compounds in medicinal chemistry for developing therapies targeting oxidative stress, pain, and inflammation. The synthesized compound demonstrated notable DPPH radical scavenging activity, alongside analgesic and anti-inflammatory effects, suggesting that derivatives of N-cyclohexyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide could offer similar therapeutic benefits. The structural analysis and biological activity assays provide a foundation for further exploration of related compounds in drug development (Nayak et al., 2014).

Neuroprotective Effects and Enzyme Inhibition Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moieties have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butylcholinestrase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Among these, a compound exhibited the highest AChE inhibitory activity, showcasing the therapeutic potential of N-cyclohexyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide derivatives in addressing neurological conditions. Moreover, these compounds demonstrated significant neuroprotective effects against oxidative stress-induced damage in PC12 cells, highlighting their potential in neuroprotection and enzyme inhibition strategies (Sameem et al., 2017).

Antimicrobial and Antitumor Activities Research on heterocyclic compounds incorporating the antipyrine moiety, including pyrazole-acetamide derivatives, has shown promising antimicrobial and antitumor activities. These findings indicate that compounds related to N-cyclohexyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide could be valuable in the development of new therapies for infectious diseases and cancer. The structural diversity and biological efficacy of these derivatives underscore their significance in pharmaceutical research and their potential as leads for the development of new therapeutic agents (Bondock et al., 2008).

Coordination Complexes and Antioxidant Activity The synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes have been explored, revealing insights into the effects of hydrogen bonding on self-assembly processes and the antioxidant activity of these compounds. This research suggests that structural analogs of N-cyclohexyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide could serve as effective antioxidants, with potential applications in mitigating oxidative stress-related diseases. The study of their coordination chemistry and biological activities may provide valuable information for the design of new antioxidant agents (Chkirate et al., 2019).

Propriétés

IUPAC Name |

N-cyclohexyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4/c28-22-15-21(16-26-11-13-27(14-12-26)20-9-5-2-6-10-20)30-17-23(22)31-18-24(29)25-19-7-3-1-4-8-19/h2,5-6,9-10,15,17,19H,1,3-4,7-8,11-14,16,18H2,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEHASFNXQUURA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2414589.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2414590.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2414591.png)

![Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2414593.png)

![methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2414597.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide](/img/structure/B2414608.png)

![6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2414610.png)